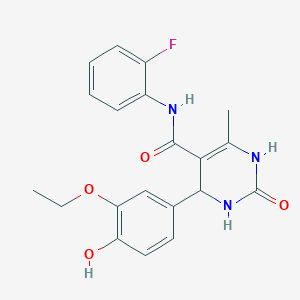

![molecular formula C17H13N5O2 B6490196 2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide CAS No. 1358636-65-3](/img/structure/B6490196.png)

2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of [1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-one derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A “refreshed” synthesis of the [1,2,3]-triazolo[1,5-a]quinoxalin-4(5H)-one core has been reported, encompassing the use of eco-compatible catalysts and reaction conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]-triazolo[4,3-a]quinoxalin-4(5H)-one derivatives involve aromatic nucleophilic substitution . The reaction involves the use of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, different amines, and triazole-2-thiol .Scientific Research Applications

Antiviral and Antimicrobial Activities

The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been synthesized for potential antiviral and antimicrobial applications . Some of the synthesized compounds exhibited cytotoxicity and showed promising antiviral activity. In vitro antimicrobial screening demonstrated that certain compounds exhibit antibacterial and/or antifungal activities .

A2B Receptor Antagonism

A2B receptor antagonism has been correlated with anticancer activity. Derivatives of [1,2,4]triazolo[4,3-a]quinoxaline were designed and synthesized as potential A2B receptor antagonists . The results of cytotoxic evaluation of these compounds showed six promising active derivatives with IC50 values ranging from 1.9 to 6.4 μM on MDA-MB 231 cell line .

Anticancer Activity

The compound has been associated with anticancer activity. The A2B receptors may mediate pathophysiological conditions associated with the cumulative level of adenosine as in the case of tumors and ischemia . A2B receptors are expressed in the human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis, which is one of the major mechanisms for tumor growth regulation .

VEGFR-2 Inhibition

The compound has been associated with VEGFR-2 inhibition. Two series of new triazoloquinoxaline-based derivatives were designed and synthesized as VEGFR-2 inhibitors . All in vitro cytotoxic activities of the synthesized compounds were evaluated against two human cancer cell lines (MCF-7 and HepG2) .

Remote ID Standard Testing

The compound “F3411-6330” is also known as the Remote ID (RID) standard ASTM F3411 . The Swiss U-Space Implementation (SUSI) public-private partnership organized a demonstration to test the RID standard ASTM F3411 . It includes the mandatory provision of Networked Remote ID (Net-RID) in U-Space airspaces .

Drone Remote Identification Protocol

The compound “F3411-6330” is associated with the Drone Remote Identification Protocol (DRIP). DRIP will facilitate the use of existing Internet resources to support RID and to enable enhanced related services, and it will enable online and offline verification that RID information is trustworthy .

Future Directions

Mechanism of Action

Target of Action

The primary targets of AKOS021968572 are yet to be definitively identified. Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit antiviral and antimicrobial activities .

Mode of Action

It is suggested that it may intercalate dna, similar to other [1,2,4]triazolo[4,3-a]quinoxaline compounds . This could potentially interfere with DNA replication and transcription, thereby inhibiting the growth of targeted cells .

Biochemical Pathways

It is suggested that it may influence pathways related to dna replication and transcription . The compound’s potential antiviral and antimicrobial activities suggest it may also interact with pathways specific to viral replication or bacterial growth .

Result of Action

Based on its potential dna intercalating activity, it could lead to the inhibition of dna replication and transcription, thereby inhibiting the growth of targeted cells .

properties

IUPAC Name |

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c23-15(19-12-6-2-1-3-7-12)10-21-13-8-4-5-9-14(13)22-11-18-20-16(22)17(21)24/h1-9,11H,10H2,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLIYNYMVZQKET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C=NN=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6490114.png)

![methyl 2-[(1-{[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}ethyl)sulfanyl]acetate](/img/structure/B6490119.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B6490127.png)

![N-(3,4-difluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(thiophen-2-yl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B6490131.png)

![methyl 2-({1-[(5-phenyl-1,3,4-thiadiazol-2-yl)carbamoyl]propyl}sulfanyl)acetate](/img/structure/B6490133.png)

![7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(3-methoxyphenyl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6490149.png)

![7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methylbutyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6490169.png)

![7-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-ethyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6490176.png)

![N-methyl-2-{4-[(3-methylpiperidin-1-yl)sulfonyl]benzamido}thiophene-3-carboxamide](/img/structure/B6490177.png)

![2-{[5-(4-chlorobenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-phenylpropanamide](/img/structure/B6490187.png)

![3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6490198.png)

![3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6490205.png)

![3-(4-ethylbenzenesulfonyl)-6-methoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6490208.png)